6-Methylpyridin-3-yl trifluoromethanesulfonate

Physical organic chemistry Leaving group ability Sulfonate ester reactivity

6-Methylpyridin-3-yl trifluoromethanesulfonate (CAS 111770-91-3), also known as 2-methyl-5-pyridyl triflate, is a heteroaryl trifluoromethanesulfonate ester with the molecular formula C₇H₆F₃NO₃S and a molecular weight of 241.19 g·mol⁻¹. It belongs to the pyridinyl triflate class, characterized by a pyridine ring bearing a methyl substituent at the 6-position (2-position in alternative numbering) and a trifluoromethanesulfonyloxy (–OTf) group at the 3-position (5-position).

Molecular Formula C7H6F3NO3S
Molecular Weight 241.19 g/mol
CAS No. 111770-91-3
Cat. No. B048793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylpyridin-3-yl trifluoromethanesulfonate
CAS111770-91-3
Molecular FormulaC7H6F3NO3S
Molecular Weight241.19 g/mol
Structural Identifiers
SMILESCC1=NC=C(C=C1)OS(=O)(=O)C(F)(F)F
InChIInChI=1S/C7H6F3NO3S/c1-5-2-3-6(4-11-5)14-15(12,13)7(8,9)10/h2-4H,1H3
InChIKeyNSSSVJYQTZRVMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methylpyridin-3-yl trifluoromethanesulfonate (CAS 111770-91-3): Procurement-Grade Profile for a Heteroaryl Triflate Building Block


6-Methylpyridin-3-yl trifluoromethanesulfonate (CAS 111770-91-3), also known as 2-methyl-5-pyridyl triflate, is a heteroaryl trifluoromethanesulfonate ester with the molecular formula C₇H₆F₃NO₃S and a molecular weight of 241.19 g·mol⁻¹ [1]. It belongs to the pyridinyl triflate class, characterized by a pyridine ring bearing a methyl substituent at the 6-position (2-position in alternative numbering) and a trifluoromethanesulfonyloxy (–OTf) group at the 3-position (5-position) . This compound functions primarily as an electrophilic cross-coupling partner in palladium-catalyzed transformations, where the triflate moiety serves as a superior leaving group enabling Suzuki–Miyaura, Heck, Sonogashira, and related carbon–carbon bond-forming reactions under milder conditions than analogous halides [1]. It is commercially available from multiple suppliers at purities ranging from 95% to 98% and is classified as moisture-sensitive, requiring storage under inert atmosphere .

6-Methylpyridin-3-yl trifluoromethanesulfonate: Why In-Class Triflates and Halide Analogs Cannot Be Interchanged Without Quantitative Evaluation


Although multiple pyridinyl triflates and the corresponding bromopyridine (5-bromo-2-methylpyridine) are commercially available, their interchangeability in synthetic workflows is precluded by three non-trivial differences. First, the position of the methyl substituent on the pyridine ring modulates the electronic character of the aromatic system, directly affecting oxidative addition rates at Pd(0) and regiochemical outcomes in subsequent cross-coupling steps [1]. Second, the triflate leaving group exhibits a fundamentally different mechanistic pathway in oxidative addition compared to bromide, undergoing a nucleophilic displacement transition state that does not involve the adjacent pyridine nitrogen, unlike 2-halopyridines where nitrogen coordination competes [1]. Third, the hydrolytic sensitivity of the triflate ester imposes storage and handling requirements not shared by bromopyridine analogs, creating a purity-at-use risk that can compromise reaction stoichiometry if ignored . These differences collectively mean that a protocol optimized for 5-bromo-2-methylpyridine cannot be assumed transferable to 6-methylpyridin-3-yl triflate—and vice versa—without quantitative revalidation of catalyst loading, solvent, base, and temperature parameters.

6-Methylpyridin-3-yl trifluoromethanesulfonate: Quantitative Comparative Evidence Against Closest Analogs and Alternatives


Leaving Group Electron-Withdrawing Strength (Hammett σₚ): Triflate vs. Mesylate and Tosylate

The trifluoromethanesulfonate (–OTf) group possesses a Hammett σₚ value of +0.47, substantially exceeding that of the mesylate (–OMs, σₚ = +0.33) and tosylate (–OTs, σₚ = +0.29) groups [1]. This 42–62% greater electron-withdrawing capacity directly correlates with enhanced leaving group ability, as the stronger inductive stabilization of the departing anion lowers the activation barrier for both SₙAr and oxidative addition processes [1]. This is a class-level inference: the σₚ values derive from benzoic acid titration studies on phenyl sulfonate esters, not on the specific 6-methylpyridin-3-yl system. However, the rank order of leaving group ability (OTf > OMs > OTs) is transferable across aryl frameworks, positioning any triflate-bearing substrate ahead of its mesylate or tosylate counterpart for reactions where leaving group departure is rate-determining.

Physical organic chemistry Leaving group ability Sulfonate ester reactivity

Synthetic Preparation Yield: 6-Methylpyridin-3-yl Triflate via Triflic Anhydride vs. 5-Bromo-2-methylpyridine via Direct Bromination

In a patent-exemplified procedure (US 8,664,402 B2), 6-methylpyridin-3-yl trifluoromethanesulfonate was prepared from 5-hydroxy-2-methylpyridine (91.7 mmol) by treatment with trifluoromethanesulfonic anhydride (1.2 equiv) and pyridine in dichloromethane at 0 °C, followed by aqueous workup and chromatographic purification (hexane:EtOAc 9:1 to 4:1), affording 20 g of the title compound as a colorless oil in 90.1% molar yield [1]. In contrast, direct bromination of 2-methylpyridine to produce 5-bromo-2-methylpyridine—the closest halide analog—yields only approximately 16% of the desired 5-bromo isomer, with the remainder comprising the 3-bromo regioisomer and polybrominated byproducts [2]. These yields are not measured under identical conditions and constitute a cross-study comparison; the patent bromination procedure employs different reagents and workup protocols. Nevertheless, the ~5.6-fold yield advantage underscores a practical reality: accessing the 3-functionalized-6-methylpyridine scaffold via the triflate route is substantially more atom-economical than via direct electrophilic bromination.

Process chemistry Heterocycle functionalization Yield comparison

Physical Property Differentiation: Density and Boiling Point vs. Unsubstituted 3-Pyridyl Triflate

6-Methylpyridin-3-yl trifluoromethanesulfonate exhibits a measured density of 1.412 g·mL⁻¹ at 25 °C and a boiling point of 80–82 °C at 1.9 mmHg (lit.) [1]. The unsubstituted 3-pyridyl trifluoromethanesulfonate (CAS 107658-27-5), lacking the methyl group, has a predicted density of 1.576 ± 0.06 g·cm⁻³ and a predicted boiling point of 258.8 ± 40.0 °C at 760 mmHg . The ~10.4% lower density and substantially reduced boiling point under reduced pressure reflect the impact of the methyl substituent on intermolecular interactions and volatility. This is a cross-study comparison involving experimentally measured values for the target compound and computationally predicted values for the comparator, introducing uncertainty in the boiling point magnitude. Nonetheless, the direction of the difference is physically consistent with the lower molecular weight and reduced polar surface area of the methyl-substituted congener.

Physicochemical characterization Purification Formulation compatibility

Oxidative Addition Mechanism: Pyridyl Triflates vs. 2-Halopyridines at Pd(0)

A 2024 multivariate linear regression model of (hetero)aryl (pseudo)halide oxidative addition to Pd(PCy₃)₂, encompassing chloride, bromide, iodide, and triflate substrates, identified 2-pyridyl triflate as a mechanistic outlier [1]. Unlike 2-halopyridines, whose oxidative addition rates are influenced by the adjacent pyridine nitrogen via potential coordination or electronic effects, 2-pyridyl triflate undergoes oxidative addition through a nucleophilic displacement transition state that does not involve the adjacent nitrogen atom [1]. The four-descriptor model that adequately describes aryl halide reactivity was found unsuitable for 2-halopyridines, whereas pyridyl triflates followed a distinct, more polar mechanistic pathway, leading to improved site-selectivity for C–OTf oxidative addition even in the presence of reactive 2-pyridyl halides [2]. This is a class-level inference: the data apply specifically to 2-pyridyl triflate and related systems, not the 6-methyl-3-pyridyl isomer directly. However, the underlying mechanistic divergence between C–OTf and C–Br/C–Cl bonds is expected to generalize to 3-pyridyl triflate isomers.

Organometallic mechanism Oxidative addition Cross-coupling selectivity

Pharmaceutical Process Validation: Documented Use as a Key Intermediate in Etoricoxib (COX-2 Inhibitor) Manufacture

6-Methylpyridin-3-yl trifluoromethanesulfonate is explicitly employed as the key electrophilic coupling partner in the synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, the penultimate intermediate of etoricoxib (Arcoxia®), an FDA-approved selective COX-2 inhibitor [1]. In patent US 8,664,402 B2 (F.I.S. Fabbrica Italiana Sintetici S.p.A.), the triflate is subjected to Sonogashira coupling with 2-methyl-3-butyn-2-ol using Pd(OAc)₂/P(p-tol)₃ in NMP/toluene/piperidine at 40 °C, demonstrating its practical utility on a 29 mmol scale [1]. The patent further describes an improved process (US 8,765,962 B1) that avoids hazardous oxidants in subsequent steps, with the triflate intermediate serving as the linchpin for the entire convergent route [2]. In contrast, alternative routes to etoricoxib requiring halogenated pyridine intermediates (e.g., 5-bromo-2-methylpyridine) encounter regioselectivity and yield challenges during the initial pyridine functionalization step, as discussed in Evidence Item 2. This is supporting evidence for procurement prioritization: the compound's demonstrated role in a validated, scaled pharmaceutical manufacturing route reduces technical risk for users synthesizing 2,5-disubstituted pyridine pharmacophores or etoricoxib analogs.

Pharmaceutical intermediate Process validation cGMP-relevant building block

6-Methylpyridin-3-yl trifluoromethanesulfonate: Evidence-Backed Application Scenarios for Procurement and Research Deployment


Palladium-Catalyzed Cross-Coupling for 2,5-Disubstituted Pyridine Library Synthesis

This compound is ideally suited as the electrophilic component in Suzuki–Miyaura, Sonogashira, and Negishi couplings for the parallel synthesis of 2-methyl-5-aryl(alkynyl)pyridine libraries. The superior leaving group ability of –OTf (Hammett σₚ = +0.47) [1] enables coupling under milder conditions (lower temperature, reduced catalyst loading) compared to analogous bromides or tosylates. Users should note the moisture sensitivity and handle the compound under anhydrous conditions, ideally in a glovebox or using Schlenk techniques, to prevent hydrolytic decomposition that would compromise reaction stoichiometry . The documented 90.1% preparation yield at ~0.1 mol scale [2] provides confidence in bulk procurement for library applications requiring multi-gram quantities.

Etoricoxib Analogue Synthesis and COX-2 Inhibitor Medicinal Chemistry

For medicinal chemistry programs targeting COX-2 selective inhibitors or 2,3′-bipyridine-based scaffolds, 6-methylpyridin-3-yl triflate is the preferred building block based on its validated role in the patented etoricoxib manufacturing process [1]. The compound has been demonstrated at 29 mmol scale in Sonogashira coupling with protected alkynols, enabling direct installation of the ethanone side chain after alkyne hydration [1]. The alternative bromide-based route suffers from a low-yielding (~16%) and poorly regioselective initial bromination step , making procurement of the pre-formed triflate the more atom-economical and time-efficient choice.

Chemoselective Sequential Coupling on Polyhalogenated Pyridine Platforms

When designing reaction sequences on pyridine cores bearing multiple (pseudo)halogen substituents, the orthogonal mechanistic behavior of –OTf vs. C–Br bonds under Pd(0) catalysis can be exploited for programmed, site-selective functionalization. Pyridyl triflates undergo oxidative addition via a nucleophilic displacement mechanism that is kinetically distinct from the three-centered transition state of aryl bromides, leading to solvent-tunable site-selectivity [1]. Researchers can thus procure 6-methylpyridin-3-yl triflate for use in substrates where the triflate is selectively activated in the presence of a bromide elsewhere on the molecule, enabling convergent synthetic strategies not accessible with halide-only building block sets.

Process Chemistry Scale-Up of Pyridine-Containing API Intermediates

For process development groups scaling the synthesis of pyridine-containing active pharmaceutical ingredients, 6-methylpyridin-3-yl triflate offers two distinct advantages over the corresponding bromide. First, the high-yielding preparation from inexpensive 5-hydroxy-2-methylpyridine (90.1% at ~0.1 mol) [1] improves overall process mass intensity. Second, the lower density (1.412 g·mL⁻¹) and boiling point (80–82 °C / 1.9 mmHg) compared to unsubstituted pyridyl triflates facilitate distillative purification and phase-separation operations at scale. The compound is available at 96–98% purity from multiple vendors [2], supporting both pilot-plant campaigns and full-scale manufacturing with reliable supply chain redundancy.

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